molecular formula C21H21NO5 B2819916 (3S,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid CAS No. 2375250-62-5

(3S,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid

Cat. No.: B2819916
CAS No.: 2375250-62-5
M. Wt: 367.401
InChI Key: JGNDVMRTBZYXFL-MOPGFXCFSA-N
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Description

(3S,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid is a chiral, Fmoc-protected amino acid derivative featuring an oxane (tetrahydropyran) ring system. It serves as a critical intermediate in peptide synthesis and medicinal chemistry, particularly for introducing conformational constraints or stereochemical diversity into target molecules. The compound’s stereochemistry (3S,4S) and oxane backbone influence its physicochemical properties, including solubility, stability, and reactivity in solid-phase synthesis .

Properties

IUPAC Name

(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-20(24)18-11-26-10-9-19(18)22-21(25)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-19H,9-12H2,(H,22,25)(H,23,24)/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNDVMRTBZYXFL-MOPGFXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid typically involves multiple steps, starting with the preparation of the oxane ring and the introduction of the Fmoc group. The oxane ring can be synthesized through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.

    Cyclization Reaction: The initial step involves the formation of the oxane ring through a cyclization reaction. This can be achieved using various catalysts and under controlled temperature and pressure conditions.

    Introduction of Fmoc Group: The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This step requires careful control of reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS):
Fmoc-Glu-NH2 is extensively used in SPPS due to its stability and ease of removal under mild conditions. The Fmoc group can be deprotected using a base such as piperidine, allowing for subsequent coupling reactions with other amino acids. This method has enabled the efficient synthesis of various peptides with complex structures.

Case Study: Synthesis of Antimicrobial Peptides
Recent studies have demonstrated the use of Fmoc-Glu-NH2 in synthesizing antimicrobial peptides that exhibit significant antibacterial activity. For instance, a research team successfully synthesized a series of peptides incorporating Fmoc-Glu-NH2, which showed enhanced activity against resistant strains of bacteria compared to traditional antibiotics.

Drug Development

Potential Therapeutic Applications:
The versatility of Fmoc-Glu-NH2 in modifying peptide sequences has implications for drug design. Research indicates that peptides containing this compound can be engineered to target specific receptors involved in diseases such as cancer and diabetes.

Case Study: Targeting Cancer Cells
In a notable study, researchers designed a peptide-based drug using Fmoc-Glu-NH2 that selectively binds to cancer cell receptors. The modified peptide demonstrated improved efficacy and reduced side effects compared to existing therapies, highlighting its potential as a novel therapeutic agent.

Material Science

Use in Polymer Chemistry:
Fmoc-Glu-NH2 has been explored for its applications in creating functionalized polymers. The incorporation of this compound into polymer matrices can enhance properties such as biocompatibility and mechanical strength.

Case Study: Biodegradable Polymers
A team investigated the use of Fmoc-Glu-NH2 in synthesizing biodegradable polymers for medical applications. The resulting materials showed promising degradation rates and biocompatibility, making them suitable for use in drug delivery systems.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions to occur at other sites within the molecule. The Fmoc group can be removed under mild conditions, typically using a base such as piperidine, to reveal the free amino group for further reactions.

Comparison with Similar Compounds

Structural and Functional Differences

Ring Systems :

  • The oxane ring in the target compound provides a larger, more flexible 6-membered ring compared to the strained oxetane (4-membered) in CAS 1380327-56-9, which may affect stability and synthetic yields .
  • Morpholine derivatives (e.g., CAS 281655-37-6) introduce an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity .
  • Oxazolidine analogs (e.g., CAS 168216-05-5) feature a rigid 5-membered ring with methyl substituents, enhancing steric hindrance and conformational control .

Trifluoromethyl (CF3) groups in analogs like CAS 1808268-08-7 enhance metabolic stability and electronegativity, critical for pharmacokinetic optimization .

Stereochemistry :

  • The (3S,4S) configuration in the target compound contrasts with racemic (3R,4R) forms (e.g., CAS EN300-746013), which may exhibit divergent biological activities or crystallization behaviors .

Physicochemical and Handling Properties

Property Target Compound CAS 1380327-56-9 (Oxetane) CAS 281655-37-6 (Morpholine)
Storage Conditions 2–8°C (inferred) 2–8°C Not specified
Solubility Likely polar aprotic solvents Soluble in DMSO, dioxane Data unavailable
Toxicity (GHS Classification) Not available Acute toxicity (Oral, Dermal) No specific hazards reported
  • Safety : The oxetane analog (CAS 1380327-56-9) carries acute toxicity warnings (oral, dermal) and requires stringent PPE, whereas morpholine derivatives lack detailed hazard data .

Biological Activity

(3S,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid, often abbreviated as Fmoc-amino acid derivatives, is a compound of significant interest in organic chemistry and biochemistry. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group that plays a critical role in peptide synthesis and various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and potential therapeutic uses.

Chemical Structure and Properties

The compound's molecular formula is C19H19N1O5C_{19}H_{19}N_{1}O_{5}, with a molecular weight of 341.36 g/mol. The presence of the Fmoc group allows for stability under basic conditions while being removable under acidic conditions, facilitating selective reactions in peptide synthesis.

The mechanism of action primarily involves the protection of the amino group during chemical reactions. The Fmoc group prevents unwanted side reactions, allowing for the sequential addition of amino acids to form peptides. Upon exposure to acidic conditions, the Fmoc group can be removed to reveal the free amino group, enabling further functionalization or coupling with other amino acids.

1. Peptide Synthesis

The primary biological application of this compound is in peptide synthesis. It serves as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). The ability to selectively protect and deprotect functional groups is crucial for building complex peptides and proteins.

2. Cellular Mechanisms

Research indicates that compounds with Fmoc groups can influence cellular mechanisms by modulating protein interactions. For instance, studies have shown that Fmoc-protected peptides can interact with specific enzymes or receptors, potentially leading to alterations in metabolic pathways or signaling cascades.

3. Therapeutic Applications

There is growing interest in the therapeutic potential of Fmoc-amino acids in drug development. These compounds can be designed to target specific proteins involved in diseases such as cancer or neurodegenerative disorders. By modifying the peptide sequences, researchers aim to develop novel therapeutic agents that can effectively modulate biological pathways.

Case Study 1: Peptide-Based Drug Development

A study published in Journal of Medicinal Chemistry explored the use of Fmoc-protected peptides as inhibitors for specific protein targets involved in cancer progression. The research demonstrated that these peptides could effectively bind to their targets and inhibit their activity, showcasing their potential as therapeutic agents.

Case Study 2: Mechanistic Studies

Another investigation focused on the interaction between Fmoc-peptides and cellular receptors. The results indicated that these compounds could alter receptor activity, leading to changes in cell signaling pathways. This study provided insights into how Fmoc derivatives might be utilized to manipulate cellular responses for therapeutic purposes.

Data Tables

PropertyValue
Molecular FormulaC₁₉H₁₉N₁O₅
Molecular Weight341.36 g/mol
CAS Number267230-44-4
SolubilitySoluble in organic solvents
StabilityStable under basic conditions
ApplicationDescription
Peptide SynthesisProtects amino groups
Drug DevelopmentPotential therapeutic agents
Protein Interaction StudiesModulates enzyme activity

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (3S,4S)-4-(Fmoc-amino)oxane-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves Fmoc-protection of the amino group, followed by cyclization to form the oxane ring. Key factors include:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates during ring closure .
  • Temperature : Lower temperatures (0–5°C) reduce racemization risks during Fmoc coupling .
  • Catalysts : DMAP or HOBt enhances coupling efficiency in peptide bond formation .
    • Validation : Monitor intermediates via TLC or HPLC to confirm stereochemical integrity .

Q. How can researchers purify and characterize this compound to ensure enantiomeric purity?

  • Methodological Answer :

  • Purification : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .
  • Characterization :
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the oxane ring conformation and Fmoc-group placement .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C21H21NO6C_{21}H_{21}NO_6: 383.40 g/mol) .
  • Circular Dichroism (CD) : Assesses optical activity to confirm (3S,4S) configuration .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315, H319) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
  • Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the compound’s stability during long-term peptide synthesis?

  • Methodological Answer :

  • Solvent Effects : Polar solvents (e.g., DMSO) may induce oxane ring hydrolysis over time; stability tests via 1H^1H-NMR show ≤5% degradation after 72 hours in DMF .
  • Temperature : Storage at 25°C leads to Fmoc-deprotection (t1/2_{1/2} ≈ 14 days), while 4°C extends stability to >60 days .
    • Contradiction Analysis : Conflicting reports on DCM stability ( vs. 18) suggest batch-specific impurities may accelerate degradation.

Q. What computational strategies can predict interactions between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to proteases or kinases .
  • MD Simulations : Analyze oxane ring flexibility in aqueous environments (e.g., GROMACS) to predict conformational stability .
    • Validation : Compare computational results with SPR (surface plasmon resonance) binding assays .

Q. How can researchers optimize enantiomeric purity when scaling up synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak IA columns with hexane/isopropanol gradients for >99% ee .
  • Crystallization : Recrystallize from ethanol/water mixtures to remove diastereomeric byproducts .
    • Troubleshooting : If racemization occurs during Fmoc removal, switch to milder bases (piperidine instead of DBU) .

Q. What analytical techniques resolve contradictions in reported bioactivity data for similar Fmoc-protected compounds?

  • Methodological Answer :

  • Meta-Analysis : Compare IC50_{50} values across studies using standardized assays (e.g., fluorogenic protease assays) .
  • Structural Elucidation : X-ray crystallography or NOESY NMR identifies conformational differences affecting activity .
    • Case Study : Conflicting cytotoxicity data may arise from impurities in Fmoc-deprotection byproducts (e.g., dibenzofulvene) .

Key Recommendations for Researchers

  • Stereochemical Monitoring : Regularly validate enantiomeric purity during synthesis using chiral HPLC .
  • Collaborative Studies : Partner with computational chemists to model bioactivity and resolve mechanistic contradictions .
  • Safety Protocols : Adhere to GHS guidelines for handling acute toxins (H302, H315) and ensure waste disposal complies with local regulations .

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